molecular formula C16H19N7 B12229053 6-{4-[2-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile

6-{4-[2-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile

Cat. No.: B12229053
M. Wt: 309.37 g/mol
InChI Key: UYYFFKMHRDFVJP-UHFFFAOYSA-N
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Description

6-{4-[2-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile is a complex organic compound that features a pyridine ring substituted with a piperazine moiety, which is further substituted with a dimethylaminopyrimidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{4-[2-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile typically involves multi-step organic reactionsThe final step involves the attachment of the dimethylaminopyrimidine group under controlled conditions, often using palladium-catalyzed coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-{4-[2-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the pyridine and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, palladium catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds.

Scientific Research Applications

6-{4-[2-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-{4-[2-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The dimethylaminopyrimidine group is particularly important for its binding affinity and specificity. Pathways involved may include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 6-{4-[2-(Methylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile
  • 6-{4-[2-(Ethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile

Uniqueness

6-{4-[2-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile is unique due to the presence of the dimethylaminopyrimidine group, which enhances its binding properties and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C16H19N7

Molecular Weight

309.37 g/mol

IUPAC Name

6-[4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl]pyridine-2-carbonitrile

InChI

InChI=1S/C16H19N7/c1-21(2)16-18-7-6-15(20-16)23-10-8-22(9-11-23)14-5-3-4-13(12-17)19-14/h3-7H,8-11H2,1-2H3

InChI Key

UYYFFKMHRDFVJP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=CC(=N1)N2CCN(CC2)C3=CC=CC(=N3)C#N

Origin of Product

United States

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